2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Beschreibung
This tetrahydroisoquinoline derivative features a tert-butoxycarbonyl (BOC) protecting group at position 2, a cyano substituent at position 6, and a carboxylic acid at position 1. The BOC group is widely used to protect amines during organic synthesis, offering stability under basic and nucleophilic conditions. The cyano group is electron-withdrawing, modulating the electronic environment of the aromatic ring, which can influence reactivity and interactions in medicinal chemistry applications. This compound serves as a versatile intermediate in drug discovery, particularly in the synthesis of protease inhibitors or kinase-targeting molecules.
Eigenschaften
IUPAC Name |
6-cyano-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-11-8-10(9-17)4-5-12(11)13(18)14(19)20/h4-5,8,13H,6-7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRYNACNFPAEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of an amine group with the tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydride donors to yield reduced forms of the compound.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The target compound is compared to two analogs:
a) 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Protecting Group : Fluorenylmethoxycarbonyl (Fmoc), which is cleaved under mild basic conditions (e.g., piperidine), unlike the acid-labile BOC group.
- Substituent: Fluoro at position 5. Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to cyano.
- Molecular Weight : 393.37 g/mol (CAS 2145573-04-0) .
- Applications : Preferred in solid-phase peptide synthesis due to orthogonal protection strategies.
b) 2-[(tert-butoxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Tabulated Comparison
Biologische Aktivität
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the introduction of the tert-butoxycarbonyl (Boc) protecting group and the cyano group. The synthetic pathways often utilize isoquinoline derivatives as starting materials, with various reagents facilitating the formation of the desired functional groups.
Table 1: Key Steps in Synthesis
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Isoquinoline + Boc anhydride | Boc-protected isoquinoline |
| 2 | Addition of cyanoacetic acid | Cyano derivative |
| 3 | Hydrolysis/Deprotection | Final product |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The presence of the cyano group is particularly significant as it can influence the compound's interaction with biological targets.
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective properties, derivatives of tetrahydroisoquinolines were shown to reduce oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Another study highlighted the anticancer potential of similar isoquinoline derivatives. The compounds were observed to induce apoptosis in cancer cell lines, indicating a mechanism that may involve the modulation of cell cycle regulators and apoptotic pathways .
- Anti-inflammatory Properties : Various studies have reported that tetrahydroisoquinoline derivatives can inhibit pro-inflammatory cytokines, suggesting their role in managing inflammatory conditions .
Table 2: Summary of Biological Activities
Research Findings
Recent literature has focused on optimizing the synthesis of tetrahydroisoquinoline derivatives to enhance their biological activity. For instance, modifications to the N-substituents have been shown to significantly affect their pharmacological profiles .
Additionally, studies utilizing high-throughput screening methods have identified several promising analogs that demonstrate enhanced potency against specific biological targets .
Q & A
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical safety goggles, and lab coats. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
- Ventilation: Ensure fume hoods or local exhaust ventilation to minimize inhalation risks, especially in confined spaces .
- Spill Management: Contain spills using inert absorbents (e.g., sand) and dispose via licensed waste management services .
- Storage: Keep containers tightly sealed in dry, well-ventilated areas to prevent degradation or moisture absorption .
Key Data:
- GHS hazards for analogous compounds include acute toxicity (H302, H312) and skin/eye irritation (H315, H319) .
- No comprehensive toxicity data exists for the exact compound; assume precautionary measures .
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify tert-butoxycarbonyl (Boc) and cyano group positions. Compare peak assignments with similar tetrahydroisoquinoline derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight. For example, a related Boc-protected compound (CAS 851784-82-2) was validated using HRMS .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1680–1720 cm) and nitrile (C≡N) peaks (~2200–2260 cm) .
Note: Sigma-Aldrich emphasizes in-house validation for uncharacterized compounds .
Advanced Question: What strategies optimize the Boc protection/deprotection steps in synthetic routes?
Methodological Answer:
- Protection: Use Boc anhydride in dichloromethane (DCM) with a catalytic base (e.g., DMAP) at 0–25°C. Monitor reaction progress via TLC (Rf shift) .
- Deprotection: Employ trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0°C. Neutralize with aqueous NaHCO to isolate the free amine .
- Troubleshooting: If side reactions occur (e.g., tert-butyl carbamate formation), reduce acid concentration or shorten reaction time .
Data Contradiction: Some analogs show instability under prolonged acidic conditions; test deprotection kinetics for this specific compound .
Advanced Question: How can researchers resolve discrepancies in reported toxicity data?
Methodological Answer:
- In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay) using HEK-293 or HepG2 cell lines to assess acute toxicity .
- Comparative Analysis: Cross-reference SDS data from structurally similar compounds. For example, Key Organics reports acute toxicity (H302) for a Boc-protected indeno-pyrrole derivative , while Combi-Blocks lists no hazards for a tetrahydroquinoline analog .
- Risk Assessment: Apply the precautionary principle: assume higher toxicity until empirical data is generated .
Basic Question: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate). Adjust polarity based on TLC mobility of the Boc and cyano groups .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal purity. Monitor melting points (e.g., 150–151°C for a related Boc-amino acid) .
- HPLC: Apply reverse-phase C18 columns with acetonitrile/water for high-purity isolation, particularly for byproduct removal .
Advanced Question: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability: Heat samples to 40–60°C and assess decomposition kinetics using NMR or mass loss .
- Moisture Sensitivity: Store aliquots at 25°C/60% RH and analyze hygroscopicity via dynamic vapor sorption (DVS) .
Data Gap: No stability data exists for the exact compound; extrapolate from analogs (e.g., 1-(tert-Butoxycarbonyl)-tetrahydroquinoline derivatives degrade at >40°C) .
Advanced Question: What mechanistic studies can clarify the role of the cyano group in biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs replacing the cyano group with nitro, methyl, or hydrogen. Test in biological assays (e.g., enzyme inhibition) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to assess cyano interactions with target proteins (e.g., kinases) .
- Isotopic Labeling: Incorporate -cyanide to track metabolic pathways via LC-MS .
Basic Question: What are the environmental disposal guidelines for this compound?
Methodological Answer:
- Waste Classification: Classify as "special waste" due to limited ecotoxicological data. Do not release into drains or soil .
- Disposal Protocol: Engage licensed waste contractors for incineration or chemical neutralization. Document disposal in compliance with EPA/REACH regulations .
Note: Ecological toxicity data is unavailable; assume persistence and bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
